ethyl (2S)-2-methylpentanoate
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Description
Ethyl (2S)-2-methylpentanoate would be an ester derived from the 2S-isomer of 2-methylpentanoic acid. Esters are organic compounds derived from carboxylic acids where the hydrogen of the carboxylic group (-COOH) is replaced by a hydrocarbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the corresponding 2S-2-methylpentanoic acid with ethanol in the presence of an acid catalyst . This is a common method for the synthesis of esters and is known as Fischer esterification.Molecular Structure Analysis
The molecular structure of ethyl (2S)-2-methylpentanoate would consist of a 2-methylpentanoate group attached to an ethyl group via an ester linkage (a carbonyl group adjacent to an ether group). The 2S designation indicates the stereochemistry of the molecule, specifically the configuration of the chiral center at the 2-position of the pentanoate group .Chemical Reactions Analysis
Esters like ethyl (2S)-2-methylpentanoate can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst. They can also react with amines to form amides and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like boiling point, melting point, solubility in various solvents, and reactivity with other chemicals. Without specific information on ethyl (2S)-2-methylpentanoate, I can’t provide these details .Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-2-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPKNSYIDSNZKW-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051368 |
Source
|
Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-methylpentanoate | |
CAS RN |
28959-02-6 |
Source
|
Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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